molecular formula C10H9FO3 B13052976 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13052976
M. Wt: 196.17 g/mol
InChI Key: QWBJGFURZQXVIP-UHFFFAOYSA-N
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Description

8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone. These compounds often occur in plants as glycosides .

Preparation Methods

The synthesis of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves several steps. One common method includes the reaction of 3-methoxyphenol with 4-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization under acidic conditions to yield the desired flavanone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, binding to receptors, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:

Biological Activity

8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, also known as 8-fluoro-2H-chromen-4-one, is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and other pharmacological properties.

The molecular formula of this compound is C10H9FO2C_10H_9FO_2, with a molecular weight of approximately 180.17 g/mol. The compound possesses a boiling point of around 280 °C and exhibits solid-state characteristics at room temperature .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antifungal and antibacterial domains. Below is a summary of its effects based on various studies:

Antifungal Activity

A study highlighted the antifungal properties of compounds similar to this compound against Fusarium oxysporum, demonstrating that structural modifications can enhance antifungal efficacy. The presence of methoxy and fluorine groups was noted to improve activity levels significantly .

Table 1: Antifungal Activity Against Fusarium oxysporum

CompoundMinimum Inhibitory Concentration (MIC)Activity Level
8-Fluoro-3-methoxy...30 µg/mLHigh
Standard Drug (Miconazole)30 µg/mLHigh
Other CompoundsVaries (19.9 - 93.3 µg/mL)Moderate

Antibacterial Activity

The compound has also shown promise in antibacterial assays. It was tested against various bacterial strains including Bacillus subtilis and Aspergillus niger. The results indicated that derivatives of benzopyran compounds generally exhibited greater antibacterial activity than their non-substituted counterparts .

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainMIC (µg/mL)Activity Level
Bacillus subtilis25Moderate
Aspergillus niger40Moderate
Pseudomonas aeruginosa>100Low

The proposed mechanism for the biological activity of this compound involves interaction with critical cellular targets. For instance, it may inhibit key enzymes in the biosynthesis pathways of fungi and bacteria or disrupt membrane integrity, leading to cell death .

Case Studies

  • Antifungal Efficacy : A study conducted on various derivatives revealed that compounds with methoxy and fluorine substitutions had enhanced antifungal activity against Fusarium oxysporum. The study concluded that these modifications could lead to the development of more effective antifungal agents .
  • Antibacterial Properties : Another investigation focused on the antibacterial effects against Bacillus subtilis and other strains. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential as therapeutic agents .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

8-fluoro-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO3/c1-13-8-5-14-10-6(9(8)12)3-2-4-7(10)11/h2-4,8H,5H2,1H3

InChI Key

QWBJGFURZQXVIP-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=CC=C2F

Origin of Product

United States

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